4-Bromoquinolizinium
Description
4-Bromoquinolizinium is a heteroaromatic cation characterized by a fused bicyclic structure containing one nitrogen atom. The bromine substituent at the C4 position significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis. It is commonly synthesized via a [3+3] cyclization approach involving ethyl 2-pyridylacetate and diethyl ethoxymethylenemalonate under acidic conditions, followed by bromination with phosphorus tribromide to yield this compound bromide . This compound is noted for its participation in palladium-catalyzed cross-coupling reactions, albeit with lower stability compared to its isomeric counterparts .
Properties
Molecular Formula |
C9H7BrN+ |
|---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
4-bromoquinolizin-5-ium |
InChI |
InChI=1S/C9H7BrN/c10-9-6-3-5-8-4-1-2-7-11(8)9/h1-7H/q+1 |
InChI Key |
ROAAXERGPCCTDL-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C(=C1)C=CC=C2Br |
Canonical SMILES |
C1=CC=[N+]2C(=C1)C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Stability
For example, coupling at C4 yields <50% due to competing decomposition pathways, whereas C2/C3 derivatives achieve >70% yields .
2.2.2 Homocoupling Reactions 4-Bromoquinolizinium participates in palladium-promoted homocoupling to form biquinolizinium dications. This reactivity is shared with other brominated quinolizinium salts but is less efficient than homocoupling of 2-bromo derivatives .
Physical and Chemical Properties
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